molecular formula C18H25N3S B2859311 5-(4-tert-butylphenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol CAS No. 309272-76-2

5-(4-tert-butylphenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2859311
CAS No.: 309272-76-2
M. Wt: 315.48
InChI Key: QKYJPEVPLQIUFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-tert-Butylphenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol is a complex organic compound characterized by its unique structure, which includes a phenyl ring substituted with a tert-butyl group, a cyclohexyl group, and a triazole ring with a thiol group

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology: In biological research, 5-(4-tert-Butylphenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol is explored for its potential as a biomarker or pharmacophore in drug discovery. Its interactions with biological targets can provide insights into disease mechanisms and therapeutic interventions.

Medicine: The compound has shown promise in medicinal chemistry , where it is investigated for its antioxidant, anti-inflammatory, and anticancer properties . Its ability to modulate biological pathways makes it a candidate for developing new therapeutic agents.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials , such as polymers and coatings, due to its thermal stability and chemical resistance .

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through specific toxicological studies. As a general rule, handling of chemical substances should always be done with appropriate safety precautions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-tert-Butylphenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the preparation of the core triazole ring. One common method is the cyclization of hydrazine derivatives with carboxylic acids or acyl chlorides under acidic conditions. The tert-butylphenyl and cyclohexyl groups are then introduced through subsequent substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis process is optimized for scalability and efficiency. This often involves the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield. Additionally, green chemistry principles are applied to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases like sodium hydride (NaH) or by using transition metal catalysts.

  • Addition Reactions: These reactions typically require specific conditions, such as the presence of a Lewis acid catalyst.

Major Products Formed:

Mechanism of Action

The mechanism by which 5-(4-tert-Butylphenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol exerts its effects involves its interaction with specific molecular targets and pathways. The thiol group, in particular, plays a crucial role in binding to metal ions and modulating enzyme activity . This interaction can lead to the activation or inhibition of various biological processes, depending on the context.

Comparison with Similar Compounds

  • 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole

  • 3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole

Uniqueness: Compared to these similar compounds, 5-(4-tert-Butylphenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

3-(4-tert-butylphenyl)-4-cyclohexyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3S/c1-18(2,3)14-11-9-13(10-12-14)16-19-20-17(22)21(16)15-7-5-4-6-8-15/h9-12,15H,4-8H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYJPEVPLQIUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.